molecular formula C23H29N9O4 B12808836 Monomethyldistamycin A CAS No. 85407-11-0

Monomethyldistamycin A

Cat. No.: B12808836
CAS No.: 85407-11-0
M. Wt: 495.5 g/mol
InChI Key: ZPICQTADFKQIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monomethyldistamycin A is a derivative of distamycin A, a natural oligopeptide antibiotic produced by the bacterium Streptomyces distallicus. Distamycin A is known for its ability to bind selectively to AT-rich regions in the minor groove of DNA, thereby influencing various biological processes . This compound retains these properties but has been modified to enhance its stability and efficacy in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monomethyldistamycin A typically involves the modification of distamycin A through methylation. This process can be achieved using solid-phase synthesis techniques, which allow for the precise addition of methyl groups to the desired positions on the molecule . The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Streptomyces distallicus to produce distamycin A, followed by chemical modification to introduce the methyl group. This is typically done in large bioreactors under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Monomethyldistamycin A undergoes various chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Monomethyldistamycin A has a wide range of applications in scientific research:

Mechanism of Action

Monomethyldistamycin A exerts its effects by binding to the minor groove of DNA at AT-rich regions. This binding disrupts the normal function of DNA by preventing the binding of transcription factors and other proteins necessary for gene expression. The molecular targets include specific sequences within the DNA, and the pathways involved are primarily related to gene regulation and chromatin remodeling .

Comparison with Similar Compounds

Uniqueness: Monomethyldistamycin A is unique in its enhanced stability and efficacy compared to distamycin A. The addition of the methyl group improves its binding affinity and selectivity for AT-rich regions in DNA, making it a more potent and versatile tool in research and therapeutic applications .

Properties

CAS No.

85407-11-0

Molecular Formula

C23H29N9O4

Molecular Weight

495.5 g/mol

IUPAC Name

N-[5-[[5-[(3-amino-3-methyliminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C23H29N9O4/c1-25-20(24)5-6-26-21(34)17-8-15(11-31(17)3)28-23(36)19-9-16(12-32(19)4)29-22(35)18-7-14(27-13-33)10-30(18)2/h7-13H,5-6H2,1-4H3,(H2,24,25)(H,26,34)(H,27,33)(H,28,36)(H,29,35)

InChI Key

ZPICQTADFKQIRG-UHFFFAOYSA-N

Canonical SMILES

CN=C(CCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.